2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide
Description
2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide (CID 3745681) is a chloroacetamide derivative with the molecular formula C₁₃H₁₇ClN₂O₅S. Its structure features a phenyl ring substituted with a methoxy group at the 4-position and a morpholine-4-sulfonyl group at the 3-position, linked to a chloroacetamide moiety (Fig. 1). Key structural attributes include:
- Methoxy group: Enhances electron-donating properties and influences solubility.
- Chloroacetamide core: A common motif in agrochemicals and pharmaceuticals, often associated with bioactivity .
Predicted physicochemical properties include a collision cross-section (CCS) of 174.6 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity .
Properties
IUPAC Name |
2-chloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c1-20-11-3-2-10(15-13(17)9-14)8-12(11)22(18,19)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAKMQSZLSFOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide typically involves the following steps:
Starting Materials: : The synthesis begins with 4-methoxy-3-aminophenol and chloroacetyl chloride as the primary starting materials.
Formation of the Acetamide Group: : Chloroacetyl chloride reacts with 4-methoxy-3-aminophenol to form the acetamide group.
Introduction of the Morpholine-Sulfonyl Group: : The resulting compound is then treated with morpholine and sulfur trioxide to introduce the morpholine-sulfonyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: : Nucleophiles such as sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amines and other reduced derivatives.
Substitution: : Iodides, alkylated products, and amine derivatives.
Scientific Research Applications
2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide is used in various scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: : It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: : It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Morpholine Sulfonyl-Substituted Chloroacetamides
a) 2-Chloro-N-[4-(Morpholine-4-Sulfonyl)Phenyl]Acetamide (CAS 35959-60-5)
- Structural Differences : Lacks the 4-methoxy group present in the target compound, replacing it with a sulfonyl group at the 4-position.
- The sulfonyl group at the 4-position may sterically hinder interactions compared to the 3-sulfonyl substitution in the target compound .
b) 2-Chloro-N-[4-Chloro-3-(Morpholine-4-Sulfonyl)Phenyl]Acetamide (CAS 379254-82-7)
- Structural Differences : Substitutes the 4-methoxy group with a chloro atom.
- Implications : The chloro group is electron-withdrawing, which could decrease the electron density of the phenyl ring and affect binding to biological targets. This compound has a molecular weight of 353.22 g/mol, slightly lower than the target compound (349.06 g/mol) .
c) 2-Chloro-N-[4-Methyl-3-(Morpholine-4-Sulfonyl)Phenyl]Acetamide (CAS 379255-34-2)
- Structural Differences : Replaces the 4-methoxy group with a methyl group.
- This substitution may reduce hydrogen-bonding capacity compared to the target compound .
Chloroacetamide Herbicides and Pharmaceuticals
a) Metolachlor (CAS 51218-45-2)
- Structural Differences : Contains a 2-ethyl-6-methylphenyl group and a methoxypropan-2-yl side chain.
- Implications: Metolachlor is a widely used herbicide. The target compound’s morpholine sulfonyl group may confer distinct environmental persistence or toxicity profiles. Notably, S-metolachlor’s transformation products exhibit lower water solubility (2.03 mg/L) compared to the parent compound, suggesting that the target compound’s solubility (predicted via in silico models) may vary significantly based on substituents .
b) 2-Chloro-N-(4-Oxo-2-Phenylquinazolin-3(4H)-Yl)Acetamide
- Structural Differences: Features a quinazolinone ring instead of a substituted phenyl group.
- Implications : This derivative demonstrated moderate anti-inflammatory activity, highlighting the role of the chloroacetamide moiety in bioactivity. However, the target compound’s morpholine sulfonyl group may redirect its pharmacological profile toward different targets .
Physicochemical and Crystallographic Comparisons
- Solubility and logP: The target compound’s methoxy and morpholine sulfonyl groups likely enhance water solubility compared to non-polar analogs like 2-chloro-N-phenylacetamide (). For example, S-metolachlor’s hydroxylated transformation product has a predicted solubility of 401.24 mg/L, suggesting that polar substituents significantly improve solubility .
- Crystallographic Behavior: Chloroacetamides often exhibit intermolecular hydrogen bonding (e.g., N–H⋯O interactions) in the solid state. The morpholine sulfonyl group in the target compound may introduce additional hydrogen-bond donors/acceptors, influencing crystal packing and melting points .
Biological Activity
2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS No. 726152-34-7) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings, providing a comprehensive overview of the compound's significance in medicinal chemistry.
The molecular formula of this compound is C₁₃H₁₇ClN₂O₅S, with a molecular weight of approximately 349 Da. Its structure features a chloro group, a methoxy group, and a morpholine sulfonyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇ClN₂O₅S |
| Molecular Weight | 349 Da |
| LogP | 0.43 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for the compound against MRSA have been reported as low as 0.98 μg/mL, indicating strong antibacterial properties .
In vitro studies have demonstrated that the compound not only inhibits bacterial growth but also displays biofilm inhibition capabilities, which is crucial in treating chronic infections associated with biofilm-forming bacteria .
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and folate synthesis. Specifically, it has shown to act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This dual-target mechanism enhances its efficacy against resistant bacterial strains.
Case Studies
- Antibacterial Efficacy : In a comparative study, derivatives of this compound were tested alongside standard antibiotics like ciprofloxacin and ketoconazole. The results indicated that the compound exhibited synergistic effects when combined with these antibiotics, lowering their MIC values significantly .
- Toxicity Assessment : Hemolytic activity tests revealed that the compound has low toxicity with % lysis ranging from 3.23% to 15.22%, compared to Triton X-100, which serves as a positive control for hemolysis . Furthermore, cytotoxicity assays indicated non-cytotoxic behavior with IC50 values greater than 60 μM.
Q & A
Basic Research Questions
Q. What are the key structural and molecular characteristics of 2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide?
- Methodological Answer :
- Structural Analysis : The compound contains a chloroacetamide backbone, a methoxy-substituted phenyl ring, and a morpholine sulfonyl group. Its IUPAC name reflects the substitution pattern: the morpholine sulfonyl group is at position 3, and the methoxy group is at position 4 of the phenyl ring .
- Crystallography : X-ray diffraction studies of analogous N-(substituted phenyl)acetamides reveal planar acetamide moieties and torsional angles between substituents (e.g., nitro groups deviate ~15–160° from the phenyl plane) . Use single-crystal X-ray diffraction to confirm bond lengths and angles.
- Molecular Weight : Calculated as 388.84 g/mol (C₁₃H₁₇ClN₂O₅S). Validate via high-resolution mass spectrometry (HRMS).
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Key Steps :
Sulfonation : Introduce the morpholine sulfonyl group via reaction of 3-amino-4-methoxyphenylacetamide with morpholine-4-sulfonyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
Acetamide Formation : React 4-methoxy-3-(morpholine-4-sulfonyl)aniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization : Monitor reaction progress via TLC (silica gel, CH₂Cl₂/MeOH 9:1). Purify via column chromatography or recrystallization (e.g., ethyl acetate/hexane) .
Q. How can researchers validate the purity and identity of this compound?
- Methodological Answer :
- Analytical Techniques :
Q. What solvent systems are optimal for its solubility and stability?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Conduct polarity tests using Hansen solubility parameters.
- Stability : Store at –20°C under inert atmosphere (N₂/Ar). Avoid prolonged exposure to light or moisture due to hydrolytic sensitivity of the chloroacetamide group .
Advanced Research Questions
Q. How can computational methods optimize the synthetic pathway for this compound?
- Methodological Answer :
- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model sulfonation and acetylation steps. ICReDD’s reaction path search methods reduce trial-and-error experimentation by predicting transition states and intermediates .
- Machine Learning : Train models on analogous sulfonamide syntheses to predict optimal reagents (e.g., sulfonyl chlorides vs. sulfonic anhydrides) and reaction times .
Q. What strategies are effective for synthesizing derivatives with modified sulfonyl or morpholine groups?
- Methodological Answer :
- Derivatization Approaches :
- Characterization : Use 2D NMR (COSY, HSQC) to resolve complex substituent interactions .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Biological Assays : Screen derivatives against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR.
- Data Correlation : Map substituent effects (e.g., sulfonyl group size) to IC₅₀ values. For example, bulkier sulfonyl groups may reduce activity due to steric hindrance .
- Statistical Analysis : Apply factorial design (e.g., Box-Behnken) to evaluate synergistic effects of substituents .
Q. How should researchers address contradictions in reported spectral data or biological activity?
- Methodological Answer :
- Data Validation : Cross-reference NMR and HRMS with published analogs (e.g., N-(4-chloro-2-nitrophenyl)acetamide ).
- Reproducibility : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Meta-Analysis : Use platforms like Reaxys or SciFinder to aggregate data and identify outliers (e.g., anomalous melting points due to polymorphic forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
